molecular formula C17H20FNO3S2 B2569463 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide CAS No. 923150-81-6

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide

Cat. No. B2569463
CAS RN: 923150-81-6
M. Wt: 369.47
InChI Key: HHAHPWHHJBPTFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .

Scientific Research Applications

Organic Synthesis Intermediates

The compound serves as an important intermediate in organic synthesis reactions. Its unique structure allows for its use in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental in creating complex organic compounds, which can be further utilized in various chemical syntheses, including pharmaceuticals and agrochemicals.

Boronic Acid Derivatives

As a boric acid derivative, this compound is significant in the synthesis of boronic acid pinacol ester compounds . These compounds have a wide range of applications, including in Suzuki reactions, which are pivotal in cross-coupling to form biaryl compounds. This has implications in the development of new materials and drugs.

Pharmacological Effects

Due to its structural characteristics, the compound has potential pharmacological effects. Boronic acid derivatives are known to be used in boron neutron capture therapy and in drug transport polymers for cancer treatment . This suggests that the compound could be explored for its efficacy in similar therapeutic areas.

Biological Activity

The compound’s biological activity is attributed to its fluorine content. Fluorine atoms enhance the affinity to carbon, which means fluorine-containing drugs often exhibit high biological activity and stability . This makes the compound a candidate for the development of new drugs with potentially improved efficacy and resistance profiles.

Local Anesthetic Properties

Amide local anesthetics are widely used in clinical settings, particularly in cancer surgery. Studies suggest that the use of amide local anesthetics may be beneficial for cancer treatment . The compound’s structure implies that it could be investigated for local anesthetic properties, which might contribute to its application in medical procedures.

DFT Studies and Molecular Analysis

Density Functional Theory (DFT) studies of the compound reveal insights into its molecular electrostatic potential and frontier molecular orbitals . This information is crucial for understanding the compound’s reactivity and properties, which can be applied in designing molecules with specific functions for scientific research.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide” is not currently known .

properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S2/c1-3-5-17(20)19-11-16(15-6-4-9-23-15)24(21,22)13-7-8-14(18)12(2)10-13/h4,6-10,16H,3,5,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAHPWHHJBPTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide

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